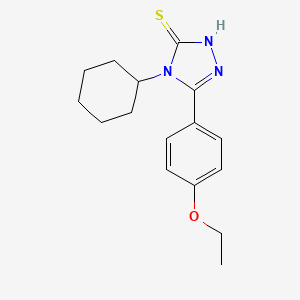

![molecular formula C24H24N2O4S B5541224 methyl 2-({N-[(4-methylphenyl)sulfinyl]phenylalanyl}amino)benzoate](/img/structure/B5541224.png)

methyl 2-({N-[(4-methylphenyl)sulfinyl]phenylalanyl}amino)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step processes including diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, condensation, and methylation. For instance, methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, an important intermediate for some pharmaceutical applications, demonstrated an improved process suitable for industrial production with higher yield and lower cost due to these steps, showcasing a total yield of 44.2% (Yang Jian-she, 2009).

Molecular Structure Analysis

Molecular structure and vibrational analysis are often carried out using both experimental and theoretical approaches, such as Density Functional Theory (DFT). Studies provide insights into the electronic delocalization within the molecule, with HOMO and LUMO energies indicating intra-molecular charge transfer. This analysis contributes to understanding the compound's stability and reactivity (V. Vetrivelan, 2019).

Chemical Reactions and Properties

Chemical reactions involving the compound can lead to the formation of various derivatives. For example, using specific reagents like methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) can facilitate N-phthaloylation of amino acids and derivatives, indicating the compound's versatility in chemical synthesis (J. Casimir, G. Guichard, J. Briand, 2002).

Physical Properties Analysis

X-ray diffraction studies are critical for understanding the compound's physical properties, including its conformation and intermolecular interactions. For related compounds, such analyses reveal favorable conformations for certain intramolecular interactions, such as sulfur(II)—oxygen(carbonyl) close contacts, which influence the compound's physical characteristics and reactivity (Á. Kucsman, I. Kapovits, L. Párkányi, A. Kălmăn, 1986).

Chemical Properties Analysis

The compound's chemical properties can be elucidated through various spectroscopic techniques, including FTIR, 1H NMR, and 13C NMR, alongside DFT computations. These methods provide comprehensive insights into the molecule's geometry, vibrational frequencies, electronic structure, and potential bioactive properties. For example, studies have shown that related compounds exhibit antimicrobial activity, highlighting their chemical reactivity and potential applications (S. Murugavel, V. Velan, D. Kannan, M. Bakthadoss, 2016).

Wissenschaftliche Forschungsanwendungen

Cyclization and Anilide Formation : A study by Ukrainets et al. (2014) focused on the cyclization of a related compound, leading to the exclusive formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This research highlights the compound's potential in synthesizing specific anilides, which could have implications in pharmaceutical chemistry and material science (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Structural Studies and Molecular Interactions : Kucsman et al. (1984) examined the molecular structures of various compounds, including methyl 2-(methylthio)benzoate and related substances. Their work provides insights into the planar and equatorial conformations due to steric and conjugative effects and sulfur-oxygen interactions. Such structural studies are crucial for understanding the chemical and physical properties of these compounds (Kucsman, Kapovits, Kövesdi, Kălmăn, & Párkányi, 1984).

Process Optimization in Synthesis : Xu et al. (2018) reported on the process optimization for synthesizing methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate in sulpiride synthesis. This study is significant for improving the efficiency and yield of pharmaceutical intermediates, which can impact drug manufacturing processes (Xu, Guo, Li, & Liu, 2018).

Synthesis and Potential in Medicinal Chemistry : Another study by Jian-she (2009) focused on the synthesis of a related compound, Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, an important intermediate of Tianeptine. This research contributes to the understanding of synthetic pathways for complex pharmaceutical compounds (Jian-she, 2009).

Antimicrobial Activity and Molecular Docking Study : Research by Ghorab et al. (2017) involved the synthesis of derivatives carrying the sulfonamide moiety, including compounds related to the one . They explored their antimicrobial activity and performed molecular docking studies, suggesting potential applications in the development of new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Reagent for N-phthaloylation : Casimir et al. (2002) described a new reagent, methyl 2-((succinimidooxy)carbonyl)benzoate (MSB), for N-phthaloylation of amino acids and derivatives. This highlights its utility in organic synthesis, particularly in the modification of biomolecules for research and therapeutic purposes (Casimir, Guichard, & Briand, 2002).

Eigenschaften

IUPAC Name |

methyl 2-[[2-[(4-methylphenyl)sulfinylamino]-3-phenylpropanoyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4S/c1-17-12-14-19(15-13-17)31(29)26-22(16-18-8-4-3-5-9-18)23(27)25-21-11-7-6-10-20(21)24(28)30-2/h3-15,22,26H,16H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVYPGKTMJLHSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine](/img/structure/B5541144.png)

![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5541154.png)

![N'-(2-chlorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5541161.png)

![6-amino-3,4-diisopropyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5541168.png)

![(1S*,5R*)-6-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5541175.png)

![4,6-dimethyl-2-[(4-methylbenzyl)thio]nicotinonitrile](/img/structure/B5541181.png)

![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541199.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5541203.png)

![2-methyl-4-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541207.png)

![8-[(2-methyl-1,3-thiazol-5-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5541217.png)

![N'-{4-[(4-chlorobenzyl)oxy]benzylidene}-2-(2-pyrimidinylthio)acetohydrazide](/img/structure/B5541231.png)